

# Synonyms for N-Vanillyloctanamide in scientific literature

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## Compound of Interest

Compound Name: *N-Vanillyloctanamide*

Cat. No.: B036664

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An In-depth Technical Guide to **N-Vanillyloctanamide** and its Synonyms in Scientific Literature

For researchers, scientists, and drug development professionals, understanding the nomenclature and biological context of a compound is paramount. This guide provides a comprehensive overview of **N-Vanillyloctanamide**, a capsaicinoid compound, including its various synonyms, biological activities, and the experimental protocols used to characterize it.

## Synonyms and Chemical Identifiers

**N-Vanillyloctanamide** is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear reference.

Table 1: Synonyms and Identifiers for **N-Vanillyloctanamide**

Identifier Type	Identifier	Source
IUPAC Name	N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide	PubChem[1]
CAS Number	58493-47-3	PubChem[1]
Chemical Formula	C16H25NO3	PubChem[1]
Molecular Weight	279.37 g/mol	PubChem[1]
Common Synonyms	N-Vanillyl octanamide, Caprylic acid vanillylamide, N-(4-Hydroxy-3-methoxybenzyl)octanamide	PubChem[1], CymitQuimica[2]
Other Identifiers	CHEBI:173991, CHEMBL86443, CW938J9KNR	PubChem[1]

## Biological Activity and Mechanism of Action

**N-Vanillyloctanamide** is a synthetic capsaicinoid that acts as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[3] The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the sensation of heat and pain.[3]

The primary mechanism of action for **N-Vanillyloctanamide** and other capsaicinoids involves binding to the TRPV1 receptor, which induces a conformational change and opens the ion channel.[3] This allows for an influx of cations, primarily calcium (Ca<sup>2+</sup>) and sodium (Na<sup>+</sup>), into the neuron.[3] The influx of positive ions leads to depolarization of the neuronal membrane, generating an action potential that is transmitted to the central nervous system and perceived as a burning sensation.[3] Prolonged activation of TRPV1 by agonists like **N-Vanillyloctanamide** leads to a desensitization of the sensory neuron, reducing its ability to transmit pain signals. This desensitization is thought to occur through the depletion of neuropeptides, such as substance P, and the downregulation of TRPV1 receptors.[3]

Beyond its role as a TRPV1 agonist, research has also explored the anti-inflammatory and antibacterial properties of related vanilloid compounds.

## Quantitative Data

While specific quantitative data for **N-Vanillyloctanamide** is not readily available in the reviewed literature, data for the closely related and often interchangeably used analog, Nonivamide (N-Vanillylnonanamide), provides valuable insight.

Table 2: Pharmacological Data for Nonivamide (N-Vanillylnonanamide)

Parameter	Value	Assay	Source
TRPV1 Agonist Potency	Approximately half the potency of Capsaicin	Stimulation of afferent neurons	DrugBank Online

Table 3: Antibacterial Activity of Vanillin (a related compound)

Bacterial Strain	Minimum Inhibitory Concentration (MIC) (mg/mL)	Source
Escherichia coli (various strains)	1.25	Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli
Salmonella (various strains)	1.25 - 2.5	Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli
Staphylococcus aureus (MDR ATCC43300)	2.5	Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli

## Experimental Protocols

### TRPV1 Activation Assay using Calcium Imaging

This protocol describes a common method to assess the agonist activity of compounds like **N-Vanillyloctanamide** on the TRPV1 receptor by measuring intracellular calcium influx in a recombinant cell line.

#### 1. Cell Culture and Plating:

- HEK293 cells stably expressing human TRPV1 (hTRPV1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

- Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.

## 2. Fluorescent Calcium Dye Loading:

- The growth medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5  $\mu$ M), in the physiological salt solution for 45-60 minutes at 37°C. Pluronic F-127 (0.02%) is often included to aid in dye solubilization.
- After incubation, the cells are washed again with the physiological salt solution to remove excess dye.

## 3. Compound Application and Data Acquisition:

- A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
- **N-Vanillyloctanamide**, dissolved in a suitable solvent (e.g., DMSO) and diluted in the physiological salt solution to various concentrations, is then added to the wells.
- Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 receptor.

## 4. Data Analysis:

- The change in fluorescence ( $\Delta F$ ) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
- Dose-response curves are generated by plotting  $\Delta F$  against the logarithm of the compound concentration.
- The EC50 value, the concentration of the compound that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response curve.

# Minimal Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol outlines the broth microdilution method to determine the minimum concentration of a compound required to inhibit the growth of a specific bacterial strain.

#### 1. Bacterial Culture Preparation:

- The bacterial strain of interest is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
- The overnight culture is then diluted to a standardized concentration, typically  $5 \times 10^5$  colony-forming units (CFU)/mL.

#### 2. Compound Preparation and Serial Dilution:

- **N-Vanillyloctanamide** is dissolved in a solvent such as DMSO to create a stock solution.
- A series of twofold serial dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.

#### 3. Inoculation and Incubation:

- Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
- Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.
- The plate is incubated at 37°C for 18-24 hours.

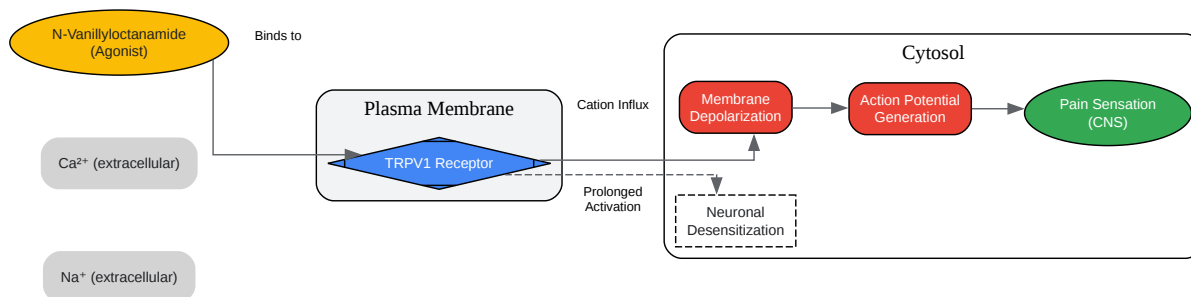
#### 4. Determination of MIC:

- After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
- The results can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.

## Visualizations

### Signaling Pathway of TRPV1 Activation

The following diagram illustrates the general signaling pathway initiated by the activation of the TRPV1 receptor by a vanilloid agonist like **N-Vanillyloctanamide**.

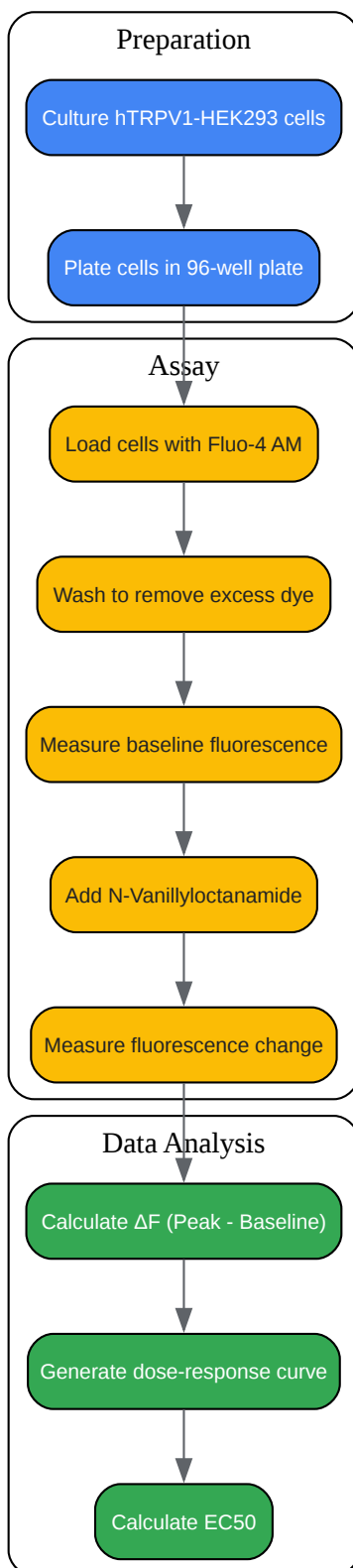


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Caption: TRPV1 receptor activation by **N-Vanillyloctanamide**.

## Experimental Workflow for Calcium Imaging Assay

The following diagram outlines the key steps in a typical calcium imaging experiment to assess TRPV1 activation.



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Caption: Workflow for a TRPV1 calcium imaging assay.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)